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Compound of Interest

Compound Name: 5-Cyano-4-methoxypicolinic acid

Cat. No.: B15224949

Get Quote

Picolinic acid derivatives are a class of heterocyclic compounds that form the core of numerous

biologically active molecules and functional materials. The strategic placement of functional

groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical

properties, making them indispensable scaffolds in drug discovery.[1] 5-Cyano-4-
methoxypicolinic acid (CAS No. 1805485-28-2) is a particularly useful intermediate,

combining a carboxylic acid for amide coupling, a cyano group that can be a bioisostere or a

synthetic handle, and a methoxy group to modulate electronic properties.[2][3]

The synthesis of polysubstituted pyridines, however, presents a significant challenge regarding

regioselectivity. Direct functionalization of a simple pyridine ring often leads to a mixture of

isomers that are difficult to separate. Therefore, a robust synthesis protocol relies on a strategy

where the desired substitution pattern is built sequentially from a pre-functionalized starting

material. This application note details a reliable, two-step approach starting from a halogenated

precursor, ensuring high regiochemical fidelity.

Physicochemical Properties
A summary of the key properties of the target compound is provided below.
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Property Value Reference

CAS Number 1805485-28-2 [2]

Molecular Formula C₈H₆N₂O₃ [2]

Molecular Weight 178.14 g/mol [2][3]

Appearance Expected to be a solid -

Purity
≥98% (Commercially available

standard)
[2][3]

Storage Sealed in dry, 2-8°C [2]

Overall Synthetic Strategy
The proposed synthesis follows a two-step sequence designed for optimal regiocontrol and

yield. The strategy begins with a hypothetical, yet readily synthesizable, intermediate, Methyl 5-

bromo-4-methoxypicolinate. This precursor establishes the correct arrangement of the methoxy

and ester groups. The key transformation is a nucleophilic aromatic substitution to introduce

the cyano group, followed by a standard saponification to yield the final carboxylic acid.
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Methyl 5-bromo-4-methoxypicolinate
(Starting Material)

Methyl 5-cyano-4-methoxypicolinate
(Intermediate)

Step 1: Cyanation
Reagents: CuCN, DMF

Temp: 110-130°C

5-Cyano-4-methoxypicolinic acid
(Final Product)

Step 2: Saponification
Reagents: NaOH, MeOH/H₂O

Then: HCl (aq)

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis workflow.

PART 1: Detailed Synthesis Protocol
Safety Precautions: This protocol involves highly toxic reagents and requires strict adherence

to safety procedures.

Cyanide Compounds: Copper(I) cyanide (CuCN) is highly toxic if swallowed, inhaled, or in

contact with skin.[4] Acidification of cyanide salts releases extremely toxic hydrogen cyanide

(HCN) gas. All manipulations involving CuCN must be performed in a certified chemical fume

hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety

goggles, and nitrile gloves.[6]
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Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent

(e.g., bleach) and disposed of according to institutional hazardous waste protocols.

General Hazards: Handle all organic solvents in a well-ventilated area, away from ignition

sources.[7]

Required Materials and Equipment
Reagents:

Methyl 5-bromo-4-methoxypicolinate (Starting material)

Copper(I) cyanide (CuCN)

Anhydrous N,N-Dimethylformamide (DMF)

Sodium hydroxide (NaOH)

Methanol (MeOH)

Hydrochloric acid (HCl), concentrated

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flasks

Reflux condenser

Magnetic stirrer and stir bars

Heating mantle with temperature control

Schlenk line or argon/nitrogen inlet
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Separatory funnel

Büchner funnel and filter paper

Rotary evaporator

Standard laboratory glassware

Step 1: Cyanation of Methyl 5-bromo-4-
methoxypicolinate
This step employs a Rosenmund-von Braun reaction, a classic method for introducing a nitrile

group onto an aromatic ring.[8] The use of an anhydrous solvent and an inert atmosphere is

crucial to prevent side reactions.

Procedure:

Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux

condenser. Allow the apparatus to cool to room temperature under a stream of argon or

nitrogen.

Charging Reagents: To the flask, add Methyl 5-bromo-4-methoxypicolinate (1.0 eq) and

Copper(I) cyanide (1.1 eq).

Solvent Addition: Add anhydrous DMF via syringe to the flask (concentration approx. 0.3-0.5

M).

Reaction Conditions: Heat the reaction mixture to 110-130°C with vigorous stirring. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6

hours.[9][10]

Work-up:

Cool the reaction mixture to room temperature.
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Carefully pour the mixture into a vigorously stirred aqueous solution of ethylenediamine or

ferric chloride to complex the copper salts.

Transfer the resulting slurry to a separatory funnel and extract the product with ethyl

acetate (3x).

Combine the organic layers and wash with water, followed by brine.

Purification:

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent using a rotary evaporator.[11]

The resulting crude product, Methyl 5-cyano-4-methoxypicolinate, can be purified by silica

gel column chromatography or recrystallization to yield a solid product.

Step 2: Saponification to 5-Cyano-4-
methoxypicolinic acid
This final step is a standard ester hydrolysis to liberate the target carboxylic acid.

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the Methyl 5-cyano-4-methoxypicolinate

from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

Base Addition: Add sodium hydroxide (1.5-2.0 eq) to the solution and stir at room

temperature. The reaction can be gently heated (e.g., to 40°C) to increase the rate of

hydrolysis.

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

Work-up:

Remove the methanol under reduced pressure using a rotary evaporator.

Cool the remaining aqueous solution in an ice bath.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

http://orgsyn.org/demo.aspx?prep=v89p0131
https://www.benchchem.com/product/b15224949/docs?utm_src=pdf-body#introduction-the-significance-of-substituted-picolinic-acids
https://www.benchchem.com/product/b15224949/docs?utm_src=pdf-body#introduction-the-significance-of-substituted-picolinic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15224949?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly acidify the solution by adding concentrated HCl dropwise until the pH is

approximately 2-3. A precipitate of the carboxylic acid should form.

Isolation:

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake with cold water to remove any remaining salts.

Dry the product in a vacuum oven to afford 5-Cyano-4-methoxypicolinic acid as a solid.

PART 2: Scientific Discussion and Characterization
Rationale for Synthetic Route
The primary challenge in synthesizing polysubstituted pyridines is controlling the position of

incoming functional groups. The chosen pathway circumvents this issue by starting with a

commercially available or readily prepared 5-bromo-picolinate ester. This locks in the

regiochemistry, allowing the cyanation to proceed exclusively at the 5-position via a well-

established nucleophilic aromatic substitution mechanism. This strategy is superior to

attempting to functionalize a simpler pyridine core, which would likely result in complex product

mixtures and lower overall yields.

Mechanism and Critical Parameters
Cyanation: The Rosenmund-von Braun reaction is catalyzed by copper(I) and is thought to

proceed through an oxidative addition/reductive elimination cycle. The reaction is sensitive to

moisture and oxygen, hence the requirement for anhydrous conditions and an inert

atmosphere. The temperature is also a critical parameter; it must be high enough to drive the

reaction but not so high as to cause decomposition of the starting materials or products.[9]

Saponification: Ester hydrolysis is a straightforward process. The key is to ensure complete

consumption of the ester before acidification. Premature acidification will result in a mixture

of the desired acid and unreacted ester, complicating purification.

Expected Characterization Data
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The final product should be characterized using standard analytical techniques to confirm its

identity and purity.

¹H NMR: Expect signals corresponding to the methoxy group protons, the two aromatic

protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

¹³C NMR: Expect distinct signals for the cyano carbon, the carbonyl carbon, the methoxy

carbon, and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of

the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch

of the nitrile group (~2230 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of

C₈H₆N₂O₃ should be observed.

Troubleshooting Guide
Issue Possible Cause Suggested Solution

Low yield in Step 1
Incomplete reaction; wet

solvent/reagents.

Ensure reagents are dry and

the reaction is run under a

strict inert atmosphere.

Increase reaction time or

temperature slightly.

Difficult purification
Incomplete copper removal

during work-up.

Use a more concentrated or

larger volume of the

complexing agent

(ethylenediamine/FeCl₃) during

the work-up.

Incomplete saponification
Insufficient base or reaction

time.

Add additional NaOH and

allow the reaction to proceed

for a longer duration, possibly

with gentle heating.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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